molecular formula C14H12N2O6 B014865 1,2-Bis(2-Nitrophenoxy)ethane CAS No. 51661-19-9

1,2-Bis(2-Nitrophenoxy)ethane

Cat. No. B014865
CAS RN: 51661-19-9
M. Wt: 304.25 g/mol
InChI Key: DEHTVRKGDUCXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-Bis(2-nitrophenoxy)ethane and its derivatives often involves catalytic processes. For instance, it can be prepared through a one-stage process using Pd/C as a catalyst from its amino-derivatives or through catalytic hydrogenation, where the presence of a Pd/C catalyst converts 1,2-bis-(o-nitrophenoxy)ethane to 1,2-bis-(o-aminophenoxy)ethane with high purity and yield (Temel, Soran, & Şekerci, 2007); (Chen Hong-bo, 2011).

Molecular Structure Analysis

The molecular structure of 1,2-Bis(2-nitrophenoxy)ethane derivatives has been characterized through various spectroscopic methods and X-ray crystallography, revealing the interactions and conformations within these molecules. For example, the crystal structure of 1,2-bis(2-aminophenoxy)ethane shows intermolecular close contacts and weak C-H⋯O hydrogen-bonding interactions, indicating a twofold axis bisecting the central C-C bond (Rademeyer et al., 2005).

Chemical Reactions and Properties

1,2-Bis(2-nitrophenoxy)ethane and its derivatives participate in various chemical reactions, forming complex structures. For example, its conversion to diamine complexes with metals like Co, Cu, and Ni has been documented, highlighting its versatility in coordination chemistry (Temel, Soran, & Şekerci, 2007). Additionally, its thermal decomposition mechanisms have been analyzed, providing insights into its stability and breakdown processes (Altarawneh & Dlugogorski, 2014).

Physical Properties Analysis

The physical properties of 1,2-Bis(2-nitrophenoxy)ethane derivatives, such as melting points, solubility, and crystalline structures, have been extensively studied. These studies include the analysis of how the compound and its derivatives pack in the solid state and their conformational flexibility due to the ethane spacer group, contributing to the understanding of their physical behavior and potential applications (Paraskevopoulos et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2-Bis(2-nitrophenoxy)ethane, including its reactivity and interaction with various chemical reagents, have been elucidated through studies on its synthesis and the formation of complexes. These properties are crucial for its applications in designing novel materials and molecules for various industrial and research purposes (Temel, Soran, & Şekerci, 2007).

Scientific Research Applications

  • Thermal Decomposition : A study on the thermal decomposition of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), revealed it undergoes a 1,3-hydrogen shift, forms 2,4,6-tribromophenol, and involves H atom abstraction from CH2 sites, leading to polybrominated dibenzo-p-dioxins (Altarawneh & Dlugogorski, 2014).

  • Reductive Cyclization : Reductive cyclization of 1,2bis(2-nitrophenoxy)ethanes produces 10-membered azoxycrown ethers, with 20-membered crown ethers as side products. Their structures were solved using X-ray crystallography (Luboch, Kravtsov, & Konitz, 2001).

  • Rice Growth Acceleration : The analogue 2-(p-nitrophenoxy)-triethylamine has been shown to accelerate rice growth and improve output by enhancing plant growth and yield (Rui, 2002).

  • Metal Complex Synthesis : New Co(II), Cu(II), and Ni(II) complexes with 1,2-Bis(m-aminophenoxy)ethane have been synthesized and characterized, indicating potential applications in various fields (Temel, Soran, & Şekerci, 2007).

  • C-P Bond Cleavage by UV-Irradiation : UV-irradiation can cause the C-P bond cleavage of p-nitrobenzylphosphonate ions, leading to the formation of 1,2-bis(4-nitrophenyl)ethane (Okamoto, Iwamoto, Toki, & Takamuku, 1987).

  • Solvent Separation : Selective solvents like petroleum ether can effectively separate 1-Bromo-2-(p-nitrophenoxy)ethane and 1,2-di-(p-nitrophenoxy)ethane (Liu Qiao-yun, 2004).

  • Polymerization : The preparation of 1,2-bis(3-propargyloxyphenoxy)ethane by phase transfer catalyzed etherification demonstrated a maximum polymerization exotherm at 280°C (Lucotte & Delfort, 1991).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHTVRKGDUCXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963836
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2-Bis(2-Nitrophenoxy)ethane

CAS RN

51661-19-9, 4742-89-6
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51661-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol bis(2-nitrophenyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(o-nitrophenoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-Nitrophenoxy)ethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-Nitrophenoxy)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(2-Nitrophenoxy)ethane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Bis(2-Nitrophenoxy)ethane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Bis(2-Nitrophenoxy)ethane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2-Bis(2-Nitrophenoxy)ethane

Citations

For This Compound
10
Citations
E Luboch, VC Kravtsov, A Konitz - Journal of Supramolecular Chemistry, 2001 - Elsevier
Reductive cyclization of 1,2bis(2-nitrophenoxy)ethanes is described; macrocyclization observes a template effect. The major products are 10-membered azoxycrown ethers. Isomers of …
M Rademeyer, DA Barkhuizen, HG Kruger… - … Section E: Structure …, 2005 - scripts.iucr.org
The crystal structure of 1,2-bis(2-aminophenoxy)ethane, C14H16N2O2, exhibits intermolecular close contacts between the amine groups and O atoms of neighbouring molecules. In …
Number of citations: 6 scripts.iucr.org
RY Tsien - Biochemistry, 1980 - ACS Publications
Roger Y. Tsien abstract: A new family of high-affinity buffers and optical indicators for Ca2+ is rationally designed and synthesized. The parent compound is l, 2-bis (o-aminophenoxy) …
Number of citations: 819 0-pubs-acs-org.brum.beds.ac.uk
A Csomos, B Kontra, A Jancsó… - European Journal of …, 2021 - Wiley Online Library
Since its development, the ionophore BAPTA (1,2‐bis(2‐aminophenoxy)‐ethane‐N,N,N’,N’‐tetraacetic acid) has been used unchanged in calcium sensing applications. In this work we …
JR Pinkes - 1989 - scholarworks.rit.edu
Four previously reported quadridentate ligands were synthesized, and the attempts made to synthesize the corresponding bis (quadridentate) niobium (IV) complexes are documented. …
Number of citations: 2 scholarworks.rit.edu
Z Hayvalı, M Hayvalı, H Dal - Molecules, 2004 - mdpi.com
New crown ether Schiff base derivatives were prepared by the condensation of 4’-formylbenzo-15-crown-5 or 4’-formyl-5’-hydroxybenzo-15-crown-5 with 1,2-bis(2-aminophenoxy)…
Number of citations: 24 0-www-mdpi-com.brum.beds.ac.uk
M Javaherian, F Kazemi, SE Ayati… - Organic Chemistry …, 2017 - orgchemres.org
An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on …
Number of citations: 4 www.orgchemres.org
A Contractor - 2018 - search.proquest.com
Calcium ions mediate a multitude of biochemical and biophysical signaling processes in cells. Calcium imaging is the use of fluorescent probes and microscopy to monitor changes in …
N Beynek, N Tan, H Beynek - Main Group Metal Chemistry, 2015 - degruyter.com
Template synthesis, characterization, and antimicrobial activity of a new lead (II) Schiff base complex Skip to content Should you have institutional access? Here's how to get it ... De …
YMA Naguib - Molecules, 2009 - mdpi.com
The functional group-containing potassium ionophore 19 5 ,24 5 -dibromo-4,7,13,16,20,23-hexaoxa-1,10-diaza-19(1,2),24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane has been …
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.